1,2,4,6,7-Pentachloroheptane
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Overview
Description
1,2,4,6,7-Pentachloroheptane is an organic compound belonging to the class of chlorinated hydrocarbons. It is characterized by the presence of five chlorine atoms attached to a heptane backbone. Chlorinated hydrocarbons are known for their diverse applications in various fields, including industrial processes, agriculture, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6,7-Pentachloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include elevated temperatures and controlled chlorine flow to ensure selective chlorination at the desired positions on the heptane molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,4,6,7-Pentachloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidative processes can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Formation of alkyl halides or other substituted derivatives.
Reduction Reactions: Formation of partially or fully dechlorinated heptane derivatives.
Oxidation Reactions: Formation of chlorinated alcohols, ketones, or carboxylic acids.
Scientific Research Applications
1,2,4,6,7-Pentachloroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying the effects of chlorinated hydrocarbons on human health.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,2,4,6,7-Pentachloroheptane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components and disrupt normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentachlorohexane: A chlorinated hydrocarbon with a similar structure but one less carbon atom in the backbone.
1,2,3,4,5,6-Hexachlorohexane: A fully chlorinated hexane derivative.
1,2,3,4,5,6,7-Heptachloroheptane: A fully chlorinated heptane derivative.
Uniqueness
1,2,4,6,7-Pentachloroheptane is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. The selective positioning of chlorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
139029-86-0 |
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Molecular Formula |
C7H11Cl5 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,2,4,6,7-pentachloroheptane |
InChI |
InChI=1S/C7H11Cl5/c8-3-6(11)1-5(10)2-7(12)4-9/h5-7H,1-4H2 |
InChI Key |
AMYTWMLTGQVPET-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(CCl)Cl)Cl)C(CCl)Cl |
Origin of Product |
United States |
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